2-Chloro-1,2-di-p-tolyl-ethanone

Overview

Description

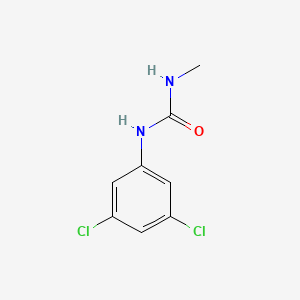

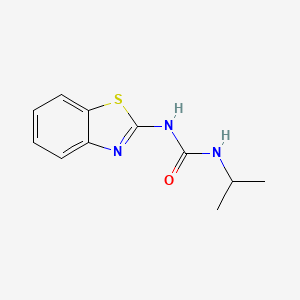

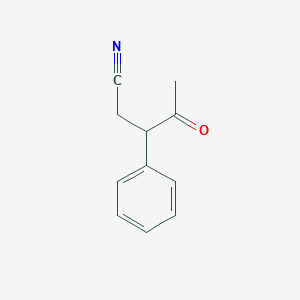

2-Chloro-1,2-di-p-tolyl-ethanone is a chemical compound with the molecular formula C16H15ClO and a molecular weight of 258.743 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1,2-di-p-tolyl-ethanone consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C9H9ClO/c1-7-2-4-8 (5-3-7)9 (11)6-10/h2-5H,6H2,1H3 . Physical And Chemical Properties Analysis

2-Chloro-1,2-di-p-tolyl-ethanone has a molecular weight of 258.743 . The physical state at 20°C is not specified .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of a compound via the reaction of 1-chloro-4-(p-tolyloxy)benzene with 1-(4-hydroxy phenyl)-ethanone, in the presence of copper as a catalyst, to produce 1-(4-(4(p-tolyloxy) phenoxy)phenyl)ethanone. This derivative, upon further reactions, yielded compounds with demonstrated antimicrobial activity against various bacterial species, highlighting its application in developing potential antimicrobial agents (Dave et al., 2013).

Biotransformation for Chiral Synthesis

Another research application involves biotransformation using a new Acinetobacter sp. isolate for the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This process effectively transformed 2-chloro-1-(2,4-dichlorophenyl) ethanone into its chiral alcohol form with high yield and enantiomeric excess, demonstrating the utility of microbial biocatalysis in producing chiral intermediates for pharmaceutical applications (Miao et al., 2019).

Environmental and Photocatalytic Degradation

Research into the environmental degradation of pollutants has explored the use of advanced oxidative processes. For instance, the photoelectro-peroxone process was investigated for its effectiveness in degrading 1,4-dioxane, a persistent environmental contaminant. This study highlights the potential of using advanced oxidation processes for the treatment of water contaminated with hard-to-degrade organic compounds (Shen et al., 2017).

Photoremovable Protecting Groups for Carboxylic Acids

A novel photoremovable protecting group for carboxylic acids was introduced, demonstrating the versatility of 1-[2-(2-hydroxyalkyl)phenyl]ethanone derivatives in the synthesis and controlled release of carboxylic acids upon photolysis. This application is particularly relevant in the field of synthetic organic chemistry, where protecting groups play a critical role in the stepwise construction of complex molecules (Atemnkeng et al., 2003).

Safety and Hazards

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

It’s possible that it may interact with its targets through electrophilic aromatic substitution , a common reaction mechanism for compounds with similar structures.

Biochemical Pathways

Related compounds such as chloroethanol are involved in the degradation of 1,2-dichloroethane , suggesting that 2-Chloro-1,2-di-p-tolyl-ethanone may also participate in similar metabolic pathways.

Result of Action

properties

IUPAC Name |

2-chloro-1,2-bis(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-11-3-7-13(8-4-11)15(17)16(18)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLSZLIKQWMSNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397472 | |

| Record name | 2-Chloro-1,2-di-p-tolyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,2-di-p-tolyl-ethanone | |

CAS RN |

71193-32-3 | |

| Record name | 2-Chloro-1,2-di-p-tolyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1608390.png)